Mdz-glucuronide
Overview
Description
Mdz-glucuronide, also known as midazolam N-glucuronide, is a metabolite of midazolam, a benzodiazepine used primarily as a sedative and anxiolytic. This compound is formed through the process of glucuronidation, where midazolam is conjugated with glucuronic acid. This metabolic pathway is significant as it aids in the elimination of midazolam from the body, primarily through urinary excretion .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mdz-glucuronide involves the incubation of midazolam with human liver microsomes supplemented with uridine 5’-diphospho-glucuronic acid (UDPGA). The reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), specifically UGT1A4 . The reaction conditions typically include a temperature of 37°C and a pH of around 7.4. The reaction mixture is often kept on ice initially to allow for the formation of pores in the microsomal membrane before the addition of midazolam .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors containing human liver microsomes or recombinant UGT enzymes. The reaction conditions are optimized for maximum yield, including controlled temperature, pH, and substrate concentrations. The product is then isolated using solid-phase extraction and purified through techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Mdz-glucuronide primarily undergoes glucuronidation, a type of conjugation reaction. This reaction involves the addition of glucuronic acid to midazolam, facilitated by UGT enzymes . The compound can also undergo hydrolysis under certain conditions, breaking down into its constituent parts.
Common Reagents and Conditions: The primary reagents used in the synthesis of this compound include midazolam, UDPGA, and human liver microsomes or recombinant UGT enzymes. The reaction conditions typically involve a temperature of 37°C, a pH of 7.4, and the presence of magnesium chloride and saccharolactone to enhance the reaction .
Major Products: The major product of the glucuronidation reaction is this compound itself. Under hydrolytic conditions, the compound can break down into midazolam and glucuronic acid .
Scientific Research Applications
Mdz-glucuronide has several applications in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. It is used as a marker to study the metabolism of midazolam and the activity of UGT enzymes . The compound is also used in drug interaction studies to understand how different drugs affect the metabolism of midazolam . Additionally, this compound is used in the development of new drugs and therapeutic strategies, particularly in the context of sedatives and anxiolytics .
Mechanism of Action
The mechanism of action of Mdz-glucuronide involves its formation through the conjugation of midazolam with glucuronic acid. This process is catalyzed by UGT enzymes, primarily UGT1A4 . The glucuronidation of midazolam enhances its solubility and facilitates its excretion from the body. The molecular targets involved in this process include the active sites of UGT enzymes, where the conjugation reaction occurs .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Mdz-glucuronide include other glucuronidated metabolites of midazolam, such as 1’-hydroxymidazolam glucuronide and 4-hydroxymidazolam glucuronide . These compounds are also formed through the process of glucuronidation and share similar metabolic pathways.
Uniqueness: This compound is unique in its specific formation through the N-glucuronidation of midazolam, catalyzed by UGT1A4 . This distinguishes it from other glucuronidated metabolites of midazolam, which may involve different UGT enzymes and conjugation sites. The study of this compound provides valuable insights into the metabolism and pharmacokinetics of midazolam, contributing to the development of safer and more effective therapeutic strategies .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-1-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClFN3O7/c25-11-5-6-16-14(7-11)18(13-3-1-2-4-15(13)26)28-9-12-8-27-17(29(12)16)10-35-24-21(32)19(30)20(31)22(36-24)23(33)34/h1-8,19-22,24,30-32H,9-10H2,(H,33,34)/t19-,20-,21+,22-,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIUMXQTLQXWGL-QMDPOKHVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4F)COC5C(C(C(C(O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4F)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClFN3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301001880 | |
Record name | [8-Chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-1-yl]methyl hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301001880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81256-81-7 | |
Record name | 1-Hydroxymethylmidazolam glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081256817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [8-Chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-1-yl]methyl hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301001880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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